molecular formula C16H21N3O B15112161 (2,3-dimethyl-1H-indol-5-yl)(4-methylpiperazin-1-yl)methanone

(2,3-dimethyl-1H-indol-5-yl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B15112161
M. Wt: 271.36 g/mol
InChI Key: UYLXAOWKYOSUMQ-UHFFFAOYSA-N
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Description

(2,3-dimethyl-1H-indol-5-yl)(4-methylpiperazin-1-yl)methanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-dimethyl-1H-indol-5-yl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography .

Mechanism of Action

The mechanism of action of (2,3-dimethyl-1H-indol-5-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The piperazine ring enhances the compound’s ability to cross biological membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-dimethyl-1H-indol-5-yl)(4-methylpiperazin-1-yl)methanone is unique due to the presence of both the indole and piperazine moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

IUPAC Name

(2,3-dimethyl-1H-indol-5-yl)-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C16H21N3O/c1-11-12(2)17-15-5-4-13(10-14(11)15)16(20)19-8-6-18(3)7-9-19/h4-5,10,17H,6-9H2,1-3H3

InChI Key

UYLXAOWKYOSUMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C)C

solubility

>40.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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